

Development of a point-of-care assay for aripiprazole levels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anisopirol*
Cat. No.: *B10827060*

[Get Quote](#)

Application Notes: Point-of-Care Assay for Aripiprazole

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic drug monitoring (TDM) of aripiprazole is crucial for optimizing dosage, ensuring patient adherence, and minimizing adverse effects. Traditional TDM involves venous blood draws and laboratory-based analysis, which can be time-consuming and inconvenient. The development of a point-of-care (POC) assay for aripiprazole levels offers a rapid and efficient alternative, enabling real-time clinical decision-making. These application notes describe the development, validation, and protocol for a quantitative POC assay for aripiprazole in human capillary blood.

Assay Principle

This POC assay is based on a competitive nanoparticle-based turbidimetric immunoassay. The assay quantitatively measures the total concentration of aripiprazole and its major active metabolite, dehydroaripiprazole. In the assay, aripiprazole in a patient's sample competes with aripiprazole conjugated to nanoparticles for binding to a limited number of anti-aripiprazole antibody sites. The degree of nanoparticle aggregation is inversely proportional to the concentration of aripiprazole in the sample. The change in turbidity of the solution due to this aggregation is measured by an optical reader to determine the aripiprazole concentration.

Data Presentation

Table 1: Analytical Performance of the Aripiprazole POC Assay

Parameter	Result
Linear Measuring Range	51 - 1200 ng/mL
Limit of Detection (LOD)	1 ng/mL
Precision (Within-Laboratory)	CV ≤ 10.9%
Recovery	88% - 114%
Time to Result	6 minutes
Sample Type	Finger-stick capillary whole blood
Sample Volume	20 µL

Table 2: Method Comparison: POC Assay vs. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

Parameter	Value
Number of Patients (n)	101
POC Assay Range	1 - 791 ng/mL
HPLC-MS/MS Range	17 - 909 ng/mL
Correlation Coefficient (r)	0.96
Slope	0.91
Intercept	4 ng/mL

Table 3: Bias Analysis of the POC Assay at Different Concentration Intervals

Concentration Range (ng/mL)	Number of Samples (n)	Mean Bias (ng/mL)	Mean Bias (%)	95% Confidence Interval
0–150	31	3	3%	-43 to 48
151–500	61	-27	-8%	-117 to 63
501–950	9	-39	-5%	-153 to 74

Experimental Protocols

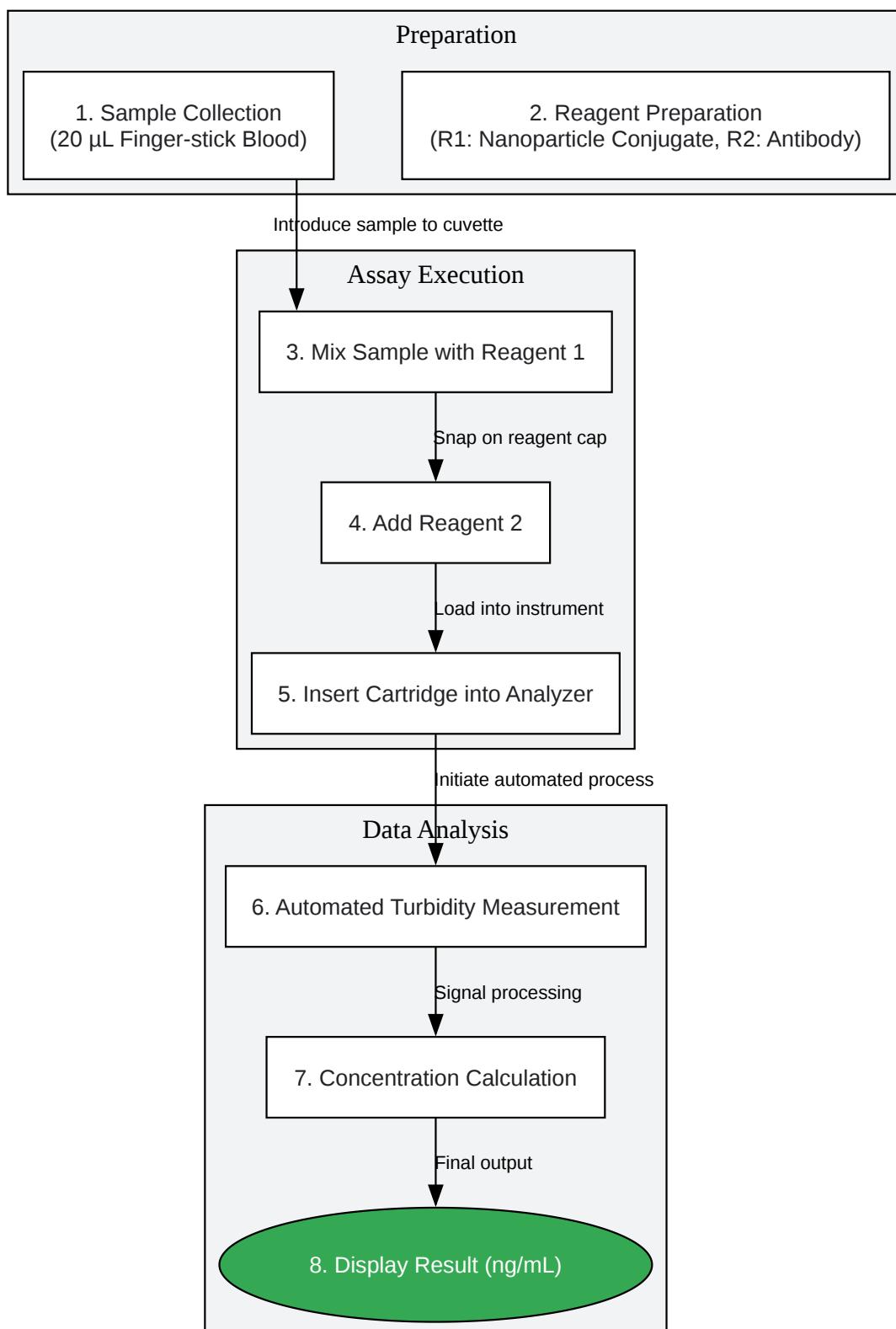
1. Preparation of Reagents

- Reagent 1 (R1): Aripiprazole-Conjugated Nanoparticles: Aripiprazole is covalently coupled to carboxylated polystyrene nanoparticles (e.g., 100 nm diameter). The concentration of the nanoparticle solution is adjusted to achieve optimal signal-to-noise ratio in the assay. The solution is buffered and stabilized to ensure shelf-life.
- Reagent 2 (R2): Anti-Aripiprazole Monoclonal Antibody: A highly specific monoclonal antibody against aripiprazole is produced and purified. The antibody is diluted in a suitable buffer (e.g., phosphate-buffered saline with bovine serum albumin) to a concentration that provides the desired dynamic range for the assay.

2. Sample Collection and Preparation

- Clean the patient's fingertip with an alcohol wipe and allow it to air dry.
- Prick the fingertip with a sterile lancet.
- Collect 20 μ L of capillary blood using a minivette or a capillary tube.
- Immediately transfer the blood sample into the test cuvette containing Reagent 1.

3. Assay Procedure


- The POC analyzer is powered on and the test-specific Radio Frequency Identification (RFID) card is scanned to load the assay parameters.

- The capillary blood sample is added to the cuvette containing Reagent 1 (aripiprazole-conjugated nanoparticles).
- The Reagent 2 cap, containing the anti-aripiprazole antibody, is snapped onto the cuvette.
- The prepared test cartridge (cuvette with reagents and sample) is immediately inserted into the POC analyzer.
- The analyzer automatically mixes the sample with the reagents and incubates the reaction mixture.
- The analyzer measures the change in turbidity of the solution over time.
- After 6 minutes, the analyzer calculates the aripiprazole concentration based on a pre-programmed calibration curve and displays the result.

4. Quality Control

- Two levels of liquid quality controls (low and high concentrations of aripiprazole) should be run daily before patient sample testing to ensure the assay is performing within specified limits.
- The results of the quality control checks should be documented.

Mandatory Visualizations

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Development of a point-of-care assay for aripiprazole levels]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10827060#development-of-a-point-of-care-assay-for-aripiprazole-levels>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com